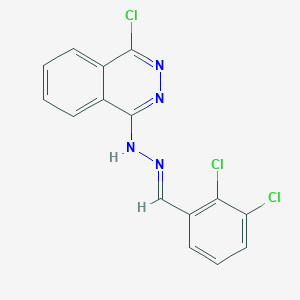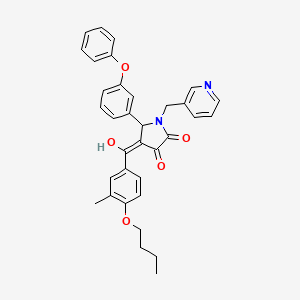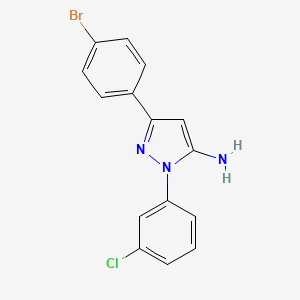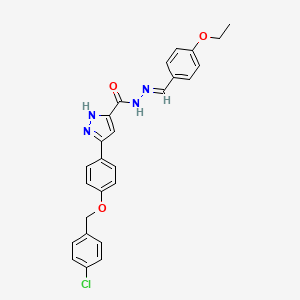
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Cl3N4 and a molecular weight of 351.625. It is a derivative of benzaldehyde and phthalazine, characterized by the presence of chlorine atoms and a hydrazone group. This compound is often used in scientific research due to its unique chemical properties .
准备方法
The synthesis of 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is usually heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.
化学反应分析
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s chlorine atoms can participate in halogen bonding, affecting its reactivity and interactions with other molecules .
相似化合物的比较
Similar compounds to 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone include:
- 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical properties and reactivity .
属性
分子式 |
C15H9Cl3N4 |
|---|---|
分子量 |
351.6 g/mol |
IUPAC 名称 |
4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H9Cl3N4/c16-12-7-3-4-9(13(12)17)8-19-21-15-11-6-2-1-5-10(11)14(18)20-22-15/h1-8H,(H,21,22)/b19-8+ |
InChI 键 |
OACOYFPLAHNKOM-UFWORHAWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12030145.png)
![3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030147.png)




![ethyl 2-[3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12030164.png)
![3-((E)-3-Phenyl-allylsulfanyl)-5-(3,4,5-trimethoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12030167.png)

![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030175.png)
![3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12030181.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B12030212.png)

![N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030220.png)
